5-allyl-N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
The compound “5-allyl-N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” belongs to the class of organic compounds known as pyrazolopyridines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyridine ring. Pyrazolopyridines are important structural motifs found in numerous bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyridine core, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Routes : The compound's synthesis involves complex chemical reactions like Michael addition and Mannich reaction, as seen in the creation of similar fluorinated heterocyclic scaffolds. These processes use simple starting materials to access a range of functionalized carboxymides, showing the compound's versatility in synthetic chemistry (Revanna et al., 2013).
- Chemical Transformations : Various studies have demonstrated the transformation of similar compounds into diverse structures, like pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridine-7-carboxylates. These transformations highlight the compound's potential in developing new heterocyclic structures (Khutova et al., 2013), (Stanovnik et al., 2003).
Biological Activity and Potential Applications
- Antitumor Activities : Certain derivatives of pyrazolo[4,3-c]pyridine have shown promising antitumor activities, indicating potential applications in cancer research and therapy. The synthesis of these compounds and their biological evaluation can lead to the development of new anticancer agents (Xin, 2012).
- Inhibition of Mycobacterium Tuberculosis : Derivatives of pyrazolo[4,3-c]pyridine have been evaluated as inhibitors of Mycobacterium tuberculosis, suggesting a role in tuberculosis treatment. The study of these compounds could lead to new therapeutic agents for tuberculosis (Samala et al., 2013).
Mechanism of Action
Future Directions
Future research could focus on exploring the biological activity of this compound and developing robust synthetic routes for its preparation. The development of a robust synthetic route enabling the incorporation of various functional groups on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-4-12-27-14-19(23(29)25-21-11-10-16(2)13-17(21)3)22-20(15-27)24(30)28(26-22)18-8-6-5-7-9-18/h4-11,13-15H,1,12H2,2-3H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAQSGYESPLWHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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